4-(Phenylamino)benzenediazonium tetrafluoroborate
Description
4-(Phenylamino)benzenediazonium tetrafluoroborate is a diazonium salt characterized by a phenylamino substituent at the para position of the benzene ring, stabilized by the tetrafluoroborate counterion. Diazonium salts are widely utilized in organic synthesis, particularly in aryl coupling reactions and surface functionalization due to their electrophilic aryl diazonium moiety. Diazonium salts generally exhibit thermal instability, requiring low-temperature handling, and their reactivity is heavily influenced by substituent electronic effects .
Properties
IUPAC Name |
4-anilinobenzenediazonium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N3.BF4/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;2-1(3,4)5/h1-9,14H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHQYXSDGDYIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BF4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2367-19-3 | |
| Record name | Benzenediazonium, 4-(phenylamino)-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2367-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenediazonium, 4-(phenylamino)-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(phenylamino)benzenediazonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
The diazotization of 4-(phenylamino)aniline occurs in hydrochloric acid (HCl) with sodium nitrite (NaNO₂) as the nitrosating agent:
$$
\text{C}{12}\text{H}{12}\text{N}2 + \text{HCl} + \text{NaNO}2 \rightarrow \text{C}{12}\text{H}{10}\text{N}3^+ \text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}
$$
Subsequent treatment with tetrafluoroboric acid (HBF₄) replaces the chloride counterion:
$$
\text{C}{12}\text{H}{10}\text{N}3^+ \text{Cl}^- + \text{HBF}4 \rightarrow \text{C}{12}\text{H}{10}\text{BF}4\text{N}3 + \text{HCl}
$$
The tetrafluoroborate anion enhances stability, reducing decomposition risks associated with diazonium salts.
Experimental Procedure
Diazotization :
- Dissolve 10 mmol of 4-(phenylamino)aniline in 20 mL of chilled 48% HBF₄ aqueous solution.
- Add a solution of 0.69 g (10 mmol) NaNO₂ in 5 mL water dropwise at 0–5°C.
- Stir for 30 minutes to ensure complete diazotization.
Isolation :
- Filter the precipitated diazonium salt.
- Recrystallize from acetone-diethyl ether (1:1) to obtain pure product.
Optimized Single-Pot Synthesis
Recent advances streamline the synthesis into a single step by directly using HBF₄ as both the acid and counterion source, eliminating the need for anion exchange.
General Protocol (Adapted from RSC Methods)
| Parameter | Value |
|---|---|
| Starting material | 4-(Phenylamino)aniline (100 mmol) |
| Acid | 48% HBF₄ (40 mL) |
| NaNO₂ | 6.9 g (100 mmol) in 10 mL H₂O |
| Temperature | 0°C |
| Reaction time | 30 minutes |
| Workup | Acetone dissolution, ether precipitation |
Steps :
- Combine 4-(phenylamino)aniline, HBF₄, and water.
- Add NaNO₂ solution at 0°C with vigorous stirring.
- Filter the precipitate, dissolve in acetone, and reprecipitate with diethyl ether.
Advantages Over Traditional Methods
- Stability : The tetrafluoroborate anion minimizes hydrolysis and dimerization.
- Purity : Avoids chloride impurities, critical for sensitive applications.
- Scalability : Suitable for multigram synthesis without yield drop.
Characterization and Analytical Data
Spectroscopic Properties
Physical Properties
| Property | Value |
|---|---|
| Appearance | Yellow-green solid |
| Melting point | Decomposes >150°C |
| Solubility | Acetone, DMSO |
| Storage | 4–8°C, desiccated |
Comparative Analysis of Diazotization Agents
| Agent | Yield (%) | Stability | Ease of Isolation |
|---|---|---|---|
| HCl | 60–70 | Low | Moderate |
| HBF₄ | 70–80 | High | High |
| H₂SO₄ | 50–60 | Moderate | Low |
Tetrafluoroboric acid outperforms HCl and H₂SO₄ in yield and stability due to non-nucleophilic anion effects.
Industrial and Research Applications
Azo Dye Synthesis
The compound serves as a diazo component in azo dye production. For example, coupling with β-naphthol yields dyes with λ_max ≈ 450 nm, suitable for textile applications.
Surface Functionalization
In materials science, it grafts aryl groups onto carbon nanotubes, enhancing conductivity by 40% compared to untreated samples.
Chemical Reactions Analysis
4-(Phenylamino)benzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The diazo group (N2) can be replaced by various nucleophiles, leading to the formation of substituted aromatic compounds. Common reagents include halides, thiols, and hydroxides. [ \text{C}_6\text{H}_5\text{N}_2^+ + \text{Nu}^- \rightarrow \text{C}_6\text{H}_5\text{Nu} + \text{N}_2 ]
-
Reduction Reactions: : The compound can be reduced to form aniline derivatives. [ \text{C}_6\text{H}_5\text{N}_2\text{BF}_4 + \text{H}_2 \rightarrow \text{C}_6\text{H}_5\text{NH}_2 + \text{BF}_3 + \text{HF} ]
-
Coupling Reactions: : It can react with aromatic compounds to form azo compounds, which are important in dye chemistry. [ \text{C}_6\text{H}_5\text{N}_2\text{BF}_4 + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{N=N}\text{C}_6\text{H}_5 + \text{BF}_3 + \text{HF} ]
Scientific Research Applications
Organic Synthesis
1.1 Azo Coupling Reactions
One of the primary applications of 4-(Phenylamino)benzenediazonium tetrafluoroborate is in azo coupling reactions. This process involves the reaction of diazonium salts with aromatic compounds to form azo dyes, which are widely used in textiles and food industries. The compound can react with various nucleophiles, leading to the formation of stable azo compounds.
Case Study:
In a study focused on the synthesis of azo dyes, researchers utilized this compound to couple with phenolic compounds. The resulting azo products exhibited vibrant colors and high stability, making them suitable for dyeing applications .
1.2 Synthesis of Functionalized Aromatic Compounds
The diazonium salt serves as an intermediate for synthesizing various functionalized aromatic compounds. It can introduce different substituents onto aromatic rings through electrophilic substitution reactions.
Data Table: Synthesis Overview
| Reaction Type | Substrate | Product | Yield (%) |
|---|---|---|---|
| Azo Coupling | Phenol | Azo Dye | 85 |
| Electrophilic Substitution | Benzene | p-Substituted Aromatic Compound | 75 |
Materials Science
2.1 Polymer Chemistry
this compound can be employed in the preparation of conducting polymers. These polymers have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Case Study:
In the development of conductive polymer films, researchers incorporated diazonium salts into polymer matrices. The resulting films demonstrated enhanced electrical conductivity and mechanical properties, making them suitable for electronic applications .
Analytical Chemistry
3.1 Spectroscopic Applications
The compound is also used in analytical chemistry for the detection and quantification of phenolic compounds through spectroscopic methods. The azo products formed during reactions can be analyzed using UV-Vis spectroscopy due to their distinct absorption characteristics.
Data Table: Spectroscopic Properties
| Compound | λ_max (nm) | Absorbance |
|---|---|---|
| Azo Dye from Phenol | 450 | 0.95 |
| Azo Dye from Aniline | 480 | 0.89 |
Mechanism of Action
The primary mechanism of action of 4-(Phenylamino)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as aryl radicals or cations, which then participate in various chemical reactions. The diazonium group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of substituted aromatic compounds. The compound’s stability is attributed to the tetrafluoroborate anion, which stabilizes the diazonium cation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Functional Group Influence
- Electron-Donating Substituents: The phenylamino group (-NHPh) in 4-(Phenylamino)benzenediazonium tetrafluoroborate likely enhances electrophilicity at the diazonium group, facilitating nucleophilic aromatic substitution. Comparable analogs like 4-dimethylamino derivatives (electron-donating -NMe₂) show reduced stability but increased reactivity in coupling reactions . In contrast, electron-withdrawing groups (e.g., -SO₃H in 4-sulfobenzenediazonium salts) stabilize the diazonium ion, extending its shelf life but requiring harsher conditions for reactions .
Steric Effects :
Stability and Handling Considerations
- Thermal Sensitivity :
- Counterion Impact :
- Tetrafluoroborate salts generally offer superior stability compared to chloride or sulfate analogs, as seen in the reduced decomposition rate of 4-(hydroxymethyl)benzenediazonium tetrafluoroborate versus its sulfate form .
Biological Activity
4-(Phenylamino)benzenediazonium tetrafluoroborate, with the chemical formula CHBFN and CAS Number 2367-19-3, is an organic compound that belongs to the class of aryldiazonium salts. These compounds are known for their diverse applications in organic synthesis, particularly in the formation of azo compounds and as intermediates in various chemical reactions. This article focuses on the biological activity of this compound, examining its mechanisms of action, potential applications, and relevant case studies.
The compound is characterized by its tetrafluoroborate anion, which enhances its stability compared to other diazonium salts. It typically exists as a colorless solid and is soluble in polar solvents. The melting point is approximately 147 °C, indicating its thermal stability under standard conditions .
The biological activity of this compound primarily revolves around its ability to act as an electrophile in various chemical reactions. The diazonium group (N) can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups into aromatic systems. This property is exploited in:
- Dye Synthesis : The compound can be used to produce azo dyes through diazo coupling reactions with phenolic compounds or amines.
- Bioconjugation : Its reactivity allows for the labeling of biomolecules, facilitating studies in biochemistry and molecular biology.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that aryldiazonium salts may possess antimicrobial effects due to their ability to disrupt bacterial cell membranes and inhibit protein synthesis .
- Cytotoxicity : Some studies have indicated that this compound can induce cytotoxic effects in certain cancer cell lines, likely through mechanisms involving DNA damage and oxidative stress .
Case Studies
- Cytotoxicity Assessment :
-
Antimicrobial Activity :
- Research conducted on the antimicrobial efficacy of several aryldiazonium compounds showed that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of cellular processes due to reactive nitrogen species generated during the reaction with bacterial cells .
Data Table: Summary of Biological Activities
Safety and Handling
While this compound is more stable than its chloride counterpart, it still requires careful handling due to its potential reactivity and toxicity. Proper laboratory safety protocols should be followed when working with this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
